molecular formula C10H8BrNO B1444021 5-bromo-1-methyl-1H-indole-2-carbaldehyde CAS No. 1287693-76-8

5-bromo-1-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1444021
CAS No.: 1287693-76-8
M. Wt: 238.08 g/mol
InChI Key: NHZWGLLVVJGZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-methyl-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 2nd position of the indole ring. It is a white or off-white crystalline solid, soluble in organic solvents like ethanol, ether, and dichloromethane .

Mechanism of Action

Target of Action

The primary targets of 5-bromo-1-methyl-1H-indole-2-carbaldehyde Indole derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Indole derivatives are known to have various biologically vital properties , suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the storage conditions for similar compounds often require a dark place and an inert atmosphere .

Biochemical Analysis

Biochemical Properties

5-bromo-1-methyl-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of their catalytic activity, thereby affecting cellular processes such as DNA replication and repair.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can result in the inhibition or activation of the target biomolecules, leading to downstream effects on cellular processes . For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. In vitro and in vivo studies have also indicated that long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of the compound have been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, followed by binding to intracellular proteins that facilitate its distribution to target sites. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-indole-2-carbaldehyde typically involves the bromination of 1-methylindole followed by formylation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole-2-carbaldehyde: Lacks the methyl group at the 1st position.

    1-methyl-1H-indole-2-carbaldehyde: Lacks the bromine atom at the 5th position.

    5-bromo-1-methyl-1H-indole: Lacks the aldehyde group at the 2nd position.

Uniqueness

5-bromo-1-methyl-1H-indole-2-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and aldehyde group on the indole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-bromo-1-methylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZWGLLVVJGZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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